molecular formula C16H23NO3 B13748701 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester CAS No. 101030-75-5

3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester

Cat. No.: B13748701
CAS No.: 101030-75-5
M. Wt: 277.36 g/mol
InChI Key: LXIZPACCRLUEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

101030-75-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclobutyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C16H23NO3/c1-2-8-16(19,13-4-3-5-13)15(18)20-14-11-17-9-6-12(14)7-10-17/h12-14,19H,3-7,9-11H2,1H3

InChI Key

LXIZPACCRLUEJK-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester typically involves three main steps:

Synthesis of 3-Pentynoic Acid Derivative

  • The alkyne-containing acid backbone can be synthesized via known alkyne chemistry protocols, such as alkylation of terminal alkynes or oxidation of corresponding alcohols.
  • Introduction of the 2-cyclobutyl-2-hydroxy substituent requires careful control of stereochemistry and functional group compatibility.
  • This can be achieved by:
    • Using cyclobutyl-substituted precursors in aldol-type or Michael addition reactions.
    • Hydroxylation at the 2-position can be introduced either before or after cyclobutyl substitution, often via stereoselective oxidation or hydroboration-oxidation.

Preparation of 3-Quinuclidinol

  • 3-Quinuclidinol is a bicyclic amine alcohol commonly prepared by reduction of 3-quinuclidinone or by selective functionalization of quinuclidine.
  • Commercial availability of 3-quinuclidinol can simplify synthesis.
  • Protection of the amine group may be necessary during esterification to avoid side reactions.

Esterification Methods

  • The ester bond formation between the carboxylic acid derivative and 3-quinuclidinol is typically conducted using:
    • Carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), often with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rate.
    • Acid chloride intermediates , where the acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 3-quinuclidinol.
    • Mixed anhydrides or other activating groups may also be used to facilitate ester formation.
  • Reaction conditions generally involve anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.
  • Temperature control is crucial to maintain stereochemical integrity and prevent decomposition of sensitive alkyne or hydroxy groups.

Purification and Characterization

  • After esterification, purification is commonly performed by:
    • Column chromatography using silica gel with appropriate eluent systems.
    • Crystallization if the compound properties permit.
  • Characterization involves:
    • NMR spectroscopy to confirm the structure and stereochemistry.
    • Mass spectrometry for molecular weight verification.
    • IR spectroscopy to confirm ester bond formation and presence of alkyne and hydroxy groups.

Summary Table of Preparation Methods

Step Method/Agent Conditions Notes
3-Pentynoic acid derivative synthesis Alkyne chemistry (alkylation, oxidation) Controlled temperature, inert atmosphere Stereoselective hydroxylation required
3-Quinuclidinol preparation Reduction of 3-quinuclidinone or commercial source Standard reduction protocols Amine protection may be needed
Esterification Carbodiimide coupling (DCC/EDC + DMAP) Anhydrous solvent, 0-25°C Avoids harsh conditions, preserves groups
Acid chloride formation + coupling SOCl2 or oxalyl chloride, low temp More reactive intermediate, careful handling required
Purification Column chromatography, crystallization Silica gel, suitable solvents Ensures purity and removal of by-products

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester
  • CAS Registry Number : 102206-65-5
  • Molecular Formula : C₁₇H₂₀N₂O₃
  • Structure: Features a 3-pentynoic acid backbone (with a terminal alkyne group), a 2-cyclobutyl-2-hydroxy substituent, and a 3-quinuclidinyl ester moiety .
  • Key Identifiers :
    • InChIKey : UAUHDTIWSOFTFA-UHFFFAOYSA-N
    • SMILES : CC#CC(C(OC1CN2CCC1CC2)=O)(O)C1=CC=CC=N1 .

Structural Highlights :

  • The terminal alkyne (pentynoic acid) contributes to linearity and possible metabolic stability.
  • The 3-quinuclidinyl ester (a bicyclic tertiary amine) may influence solubility, basicity, and biological interactions.

Comparison with Structurally Similar Compounds

3-Quinuclidinyl Benzilate (QNB)

  • CAS: 6581-06-2 | Molecular Formula: C₂₁H₂₃NO₃ .
  • Key Differences: Acid Component: QNB uses benzilic acid (diphenylhydroxyacetic acid), whereas the target compound employs 2-cyclobutyl-2-hydroxy-3-pentynoic acid. Substituent Effects:
  • QNB’s aromatic rings enhance lipophilicity and π-π stacking, favoring CNS penetration.
  • Pharmacological Profile: QNB is a potent anticholinergic agent ; the target compound’s activity remains uncharacterized but may differ due to structural divergence.

Cyclopentaneglycolic Acid, α-(3-Methyl-1-Butenyl)-, 3-Quinuclidinyl Ester

  • CAS: 92956-35-9 | Molecular Formula: C₂₀H₃₁NO₃ .
  • Key Differences: Cyclic Substituent: Cyclopentyl (vs. Acid Chain: A hexenoic acid (double bond) vs. the target’s pentynoic acid (triple bond). Reactivity: The alkyne in the target compound may increase susceptibility to click chemistry or oxidation compared to the alkene in this analog.

Ethyl Cinnamate

  • CAS : 103-36-6 | Molecular Formula : C₁₁H₁₂O₂ .
  • Key Differences: Ester Group: Simple ethyl ester (low molecular weight, neutral) vs. bulky 3-quinuclidinyl ester (basic, polar).

Structural and Functional Analysis Table

Compound Name CAS Molecular Formula Key Features Potential Applications
This compound 102206-65-5 C₁₇H₂₀N₂O₃ Cyclobutyl strain, terminal alkyne, bicyclic ester Pharmaceutical intermediates
3-Quinuclidinyl benzilate (QNB) 6581-06-2 C₂₁H₂₃NO₃ Benzilic acid backbone, aromatic rings, anticholinergic activity Neuropharmacology
Cyclopentaneglycolic acid, α-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester 92956-35-9 C₂₀H₃₁NO₃ Cyclopentyl group, hexenoic acid chain Research chemicals
Ethyl cinnamate 103-36-6 C₁₁H₁₂O₂ Simple ester, aromatic propenoic acid Flavors/fragrances

Key Comparative Insights

Reactivity and Stability

  • Alkyne vs. Alkene/Aromatic Systems : The target compound’s terminal alkyne may confer unique reactivity (e.g., in Huisgen cycloadditions) compared to QNB’s aromatic systems or cyclopentane-based analogs .
  • Ester Hydrolysis : The 3-quinuclidinyl ester’s steric bulk may slow hydrolysis relative to simpler esters like ethyl cinnamate .

Pharmacological Potential

  • Target vs. QNB : While QNB’s anticholinergic effects are well-documented , the target compound’s cyclobutyl and alkyne groups could modulate receptor affinity or metabolic pathways.

Biological Activity

3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester (CAS Number: 36781-65-4) is a compound with potential therapeutic applications, particularly in the fields of cancer treatment and neurological disorders. This article will discuss its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 275.36 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • Inhibition of Tumor Growth : Research indicates that derivatives of pentynoic acid can inhibit the growth of breast cancer cells. For instance, a related compound, 2-hexyl-4-pentynoic acid (HPTA), demonstrated significant anti-tumor activity at lower concentrations compared to valproic acid (VPA), suggesting a similar mechanism might be applicable for 3-pentynoic acid derivatives .
  • Histone Deacetylase Inhibition : Compounds like HPTA have been shown to function as histone deacetylase inhibitors (HDACi), which can lead to increased expression of tumor suppressor genes and apoptosis in cancer cells .

Study on Breast Cancer Cells

A study published in PubMed examined the effects of HPTA on MCF7 breast cancer cells. The results indicated that:

  • Dosage : A concentration of 15 μM HPTA was as effective as 500 μM VPA in inhibiting cell growth.
  • Mechanism : The compound induced DNA double-strand breaks and inhibited homologous recombination by interfering with replication protein A2 hyperphosphorylation and Rad51 activity .
ParameterValue
IC50 (HPTA)15 μM
IC50 (VPA)500 μM
Cell LineMCF7
EffectTumor growth inhibition

Neuroprotective Effects

Research has also explored the neuroprotective properties of compounds related to pentynoic acid. These compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Q & A

Q. What are the key synthetic pathways for synthesizing 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester?

The synthesis of this compound involves esterification of the 3-pentynoic acid derivative with 3-quinuclidinol. Key steps include:

  • Cyclobutyl-Hydroxy Substituent Introduction : Alkylation or cycloaddition reactions to introduce the 2-cyclobutyl-2-hydroxy group onto the pentynoic acid backbone.
  • Esterification : Coupling the acid moiety with 3-quinuclidinol using carbodiimide-based reagents (e.g., DCC) or acid chlorides.
  • Purification : Chromatographic methods (e.g., HPLC) to isolate the ester product, as impurities from side reactions (e.g., dimerization) are common .

Q. How can spectroscopic techniques (IR, MS, NMR) characterize this compound?

  • IR Spectroscopy : The carbonyl stretch (C=O) of the ester group appears near 1740–1720 cm⁻¹, while the hydroxyl (O-H) stretch from the 2-hydroxy group is observed at 3200–3600 cm⁻¹. The alkyne (C≡C) stretch is weak but may appear near 2100–2260 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows fragmentation patterns consistent with ester cleavage (e.g., loss of quinuclidinyl fragment, m/z ~111) and cyclobutyl group dissociation .
  • NMR : The quinuclidinyl protons (e.g., bridgehead H at δ 3.5–4.0 ppm) and cyclobutyl protons (δ 1.5–2.5 ppm) are diagnostic. The alkyne proton is absent due to symmetry, but ¹³C NMR confirms the sp-hybridized carbon at δ 70–85 ppm .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ fume hoods or respirators (NIOSH-approved P95/P100 filters) .
  • Toxicity : Structural analogs like 3-quinuclidinyl benzilate (QNB) are potent neurotoxins; assume similar hazards. Avoid skin contact and inhalation .
  • Waste Disposal : Follow EPA guidelines (40 CFR 261.3) for organic toxic waste. Neutralize esters with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How does the cyclobutyl-hydroxy substituent influence the compound’s reactivity and stability?

  • Steric Effects : The cyclobutyl group introduces steric hindrance, slowing ester hydrolysis under basic conditions.
  • Hydrogen Bonding : The 2-hydroxy group participates in intramolecular H-bonding with the ester carbonyl, stabilizing the molecule and reducing susceptibility to nucleophilic attack .
  • Thermodynamic Data : Hydrogenation of 3-pentynoic acid derivatives (ΔrH° ≈ -275 kJ/mol) suggests high exothermicity, necessitating controlled reaction conditions to avoid decomposition .

Q. What computational methods are suitable for predicting this compound’s receptor-binding affinity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with muscarinic acetylcholine receptors (mAChRs), given structural similarity to QNB .
  • MD Simulations : Assess binding stability via GROMACS or AMBER, focusing on the quinuclidinyl group’s role in receptor anchoring .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for mAChR inhibition .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • ORTEP-3 Analysis : Single-crystal X-ray diffraction with ORTEP-3 software confirms bond angles and torsional strain in the cyclobutyl group. For example, deviations from ideal tetrahedral angles (109.5°) indicate ring puckering .
  • Graph Set Analysis : Characterize hydrogen-bonding motifs (e.g., R₂²(8) patterns) to explain polymorphism or solvate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.